
Fmoc-组氨酸(Clt)-OH
描述
Fmoc-His(Clt)-OH: is a derivative of histidine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorotrityl (Clt) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group, while the Clt group protects the imidazole side chain of histidine, preventing unwanted side reactions during peptide synthesis.
科学研究应用
Chemistry: Fmoc-His(Clt)-OH is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS. It allows for the incorporation of histidine residues into peptide sequences with high precision.
Biology: In biological research, peptides synthesized using Fmoc-His(Clt)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides containing histidine residues are explored for their therapeutic potential, including antimicrobial peptides, enzyme inhibitors, and peptide-based vaccines.
Industry: Fmoc-His(Clt)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics.
作用机制
Target of Action
Fmoc-His(Clt)-OH, also known as fluorenylmethyloxycarbonyl-histidine-chlorotrityl-OH, is primarily used in the field of peptide synthesis . The primary targets of Fmoc-His(Clt)-OH are the amino acid residues that make up the peptide chain . The role of Fmoc-His(Clt)-OH is to facilitate the formation of peptide bonds, which are crucial for the assembly of the peptide chain .
Mode of Action
Fmoc-His(Clt)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid, and is cleaved by secondary amines such as piperidine . This allows for the sequential addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathways affected by Fmoc-His(Clt)-OH are those involved in the synthesis of peptides . The use of Fmoc-His(Clt)-OH in peptide synthesis enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The downstream effects of these pathways include the production of peptides of significant size and complexity, which are valuable resources for research in various fields .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-His(Clt)-OH are primarily relevant in the context of its use in peptide synthesisInstead, its utility lies in its stability under the conditions of peptide synthesis and its reactivity with amino acids .
Result of Action
The molecular effect of Fmoc-His(Clt)-OH’s action is the formation of peptide bonds, leading to the assembly of a peptide chain . On a cellular level, the peptides synthesized using Fmoc-His(Clt)-OH can have various effects depending on their sequence and structure. These peptides can serve as tools for studying biological processes, developing new drugs, and designing novel enzymes and vaccines .
Action Environment
The action of Fmoc-His(Clt)-OH is influenced by the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the synthesis . Furthermore, the stability of Fmoc-His(Clt)-OH can be affected by storage conditions, with optimal stability typically achieved when stored in a cool, dry environment .
生化分析
Biochemical Properties
Fmoc-His(Clt)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This property is crucial in the formation of peptide bonds, a unique and challenging problem for organic chemists .
Cellular Effects
The effects of Fmoc-His(Clt)-OH on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, influencing the structure and function of cells .
Molecular Mechanism
Fmoc-His(Clt)-OH exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is used as a temporary protecting group for the N-terminus in peptide synthesis, and is cleaved by secondary amines such as piperidine .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-His(Clt)-OH can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The Fmoc group allows for rapid and efficient synthesis of peptides, making it an extremely valuable resource for research .
Metabolic Pathways
Fmoc-His(Clt)-OH is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The Fmoc group’s inherent hydrophobicity and aromaticity can promote the association of building blocks, influencing metabolic processes .
Transport and Distribution
Fmoc-His(Clt)-OH is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation . The Fmoc group’s inherent hydrophobicity and aromaticity can promote the association of building blocks, influencing the transport and distribution of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Clt)-OH typically involves the following steps:
Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected using 2-chlorotrityl chloride (Clt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Protection of the Amino Group: The amino group of histidine is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3) in an aqueous-organic solvent mixture.
Purification: The protected histidine derivative is purified using techniques such as recrystallization or column chromatography to obtain Fmoc-His(Clt)-OH in high purity.
Industrial Production Methods: Industrial production of Fmoc-His(Clt)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions:
Deprotection Reactions: Fmoc-His(Clt)-OH undergoes deprotection reactions to remove the Fmoc and Clt protecting groups. The Fmoc group is typically removed using piperidine, while the Clt group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound participates in peptide coupling reactions, where the amino group of Fmoc-His(Clt)-OH reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Deprotection: Piperidine (20-50% in dimethylformamide) for Fmoc removal; TFA (95% in water) for Clt removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt) in organic solvents like DCM or DMF.
Major Products:
Deprotected Histidine: Removal of the Fmoc and Clt groups yields free histidine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with histidine residues.
相似化合物的比较
Fmoc-His(Boc)-OH: Similar to Fmoc-His(Clt)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-His(Trt)-OH: Uses a trityl (Trt) group for side chain protection.
Fmoc-His(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness: Fmoc-His(Clt)-OH is unique due to the use of the Clt group, which provides a balance between stability and ease of removal. This makes it particularly suitable for sequences where mild deprotection conditions are required to avoid side reactions.
属性
IUPAC Name |
(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


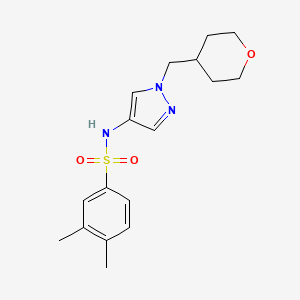
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2504779.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2504781.png)

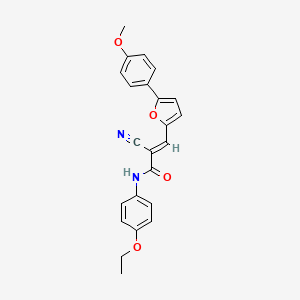

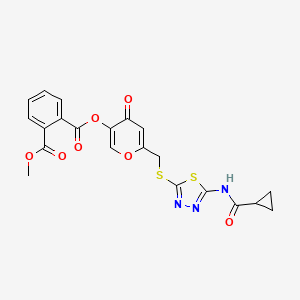
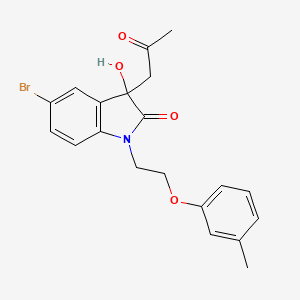
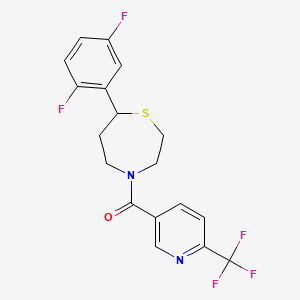
![2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2504794.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2504796.png)



